molecular formula C23H16N2O4S B15152697 N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

Cat. No.: B15152697
M. Wt: 416.5 g/mol
InChI Key: RRNQHZYKILXIMH-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by its unique structure, which includes a thiochromen ring system substituted with a 3-methylphenyl group and a 4-nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-Methylphenyl Group:

    Attachment of the 4-Nitrobenzamide Moiety: The final step involves the coupling of the thiochromen derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • [4-methyl-2-oxo-2H-chromen-7-yl]amino]methylcoumarins

Uniqueness

N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both thiochromen and nitrobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H16N2O4S/c1-14-5-4-6-16(13-14)20-21(26)18-7-2-3-8-19(18)30-23(20)24-22(27)15-9-11-17(12-10-15)25(28)29/h2-13H,1H3,(H,24,27)

InChI Key

RRNQHZYKILXIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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